Chloro(dimethyl)(pentan-3-yl)silane
Description
Chloro(dimethyl)(pentan-3-yl)silane is an organosilicon compound with the molecular formula C₇H₁₇ClSi. Its structure comprises a silicon atom bonded to a chlorine atom, two methyl groups, and a pentan-3-yl (sec-pentyl) group. This compound is part of the broader class of chlorosilanes, which are pivotal intermediates in organic synthesis, polymer chemistry, and materials science. The chlorine atom confers electrophilic reactivity, enabling its use in cross-coupling reactions, surface functionalization, and silicone polymer production .
Key physical properties include a molecular weight of 164.75 g/mol and a density typical of chlorosilanes (~0.9–1.1 g/cm³). Its reactivity is influenced by steric effects from the bulky pentan-3-yl group, which may modulate reaction kinetics compared to simpler chlorosilanes like chlorotrimethylsilane .
Properties
CAS No. |
143503-63-3 |
|---|---|
Molecular Formula |
C7H17ClSi |
Molecular Weight |
164.75 g/mol |
IUPAC Name |
chloro-dimethyl-pentan-3-ylsilane |
InChI |
InChI=1S/C7H17ClSi/c1-5-7(6-2)9(3,4)8/h7H,5-6H2,1-4H3 |
InChI Key |
KJTHKQDUVAZBMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)[Si](C)(C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloro(dimethyl)(pentan-3-yl)silane can be synthesized through the reaction of dimethylchlorosilane with pentan-3-yl lithium or pentan-3-yl magnesium bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the reactivity of the organometallic reagent.
Industrial Production Methods: In industrial settings, the production of this compound may involve the direct process, where methyl chloride reacts with a silicon-copper alloy. This method is scalable and allows for the production of various chlorosilanes, including this compound .
Chemical Reactions Analysis
Types of Reactions: Chloro(dimethyl)(pentan-3-yl)silane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alcohols or amines, to form siloxanes or silamines.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds.
Oxidation and Reduction: The silicon-hydrogen bond can be oxidized to form silanols or reduced to form silanes.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like alcohols, amines, or water under mild conditions.
Hydrosilylation: Often catalyzed by transition metals such as platinum or rhodium.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are commonly used.
Major Products:
Siloxanes: Formed from substitution reactions with alcohols.
Silamines: Formed from substitution reactions with amines.
Silanols: Formed from oxidation reactions.
Silanes: Formed from reduction reactions.
Scientific Research Applications
Chloro(dimethyl)(pentan-3-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds. It is also employed in hydrosilylation reactions to modify organic molecules.
Biology: Utilized in the preparation of silicon-based biomaterials and as a reagent in the synthesis of bioactive molecules.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical-grade silicones.
Industry: Used in the production of silicone polymers, coatings, and adhesives.
Mechanism of Action
The mechanism by which chloro(dimethyl)(pentan-3-yl)silane exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The silicon-chlorine bond is highly reactive, allowing for easy substitution reactions. The silicon-hydrogen bond can participate in hydrosilylation reactions, adding across unsaturated bonds to form new silicon-carbon bonds. These reactions are often catalyzed by transition metals, which facilitate the formation and breaking of bonds through various catalytic cycles .
Comparison with Similar Compounds
Key Observations :
- Steric Effects : Bulkier substituents (e.g., pentan-3-yl) reduce nucleophilic attack rates compared to smaller groups like methyl or isopropyl. This impacts applications in controlled polymerizations .
- Electronic Effects : Aromatic substituents (e.g., phenyl) stabilize silicon centers via resonance, enhancing efficiency in cross-coupling reactions with aryl halides .
Reactivity in Cross-Coupling and Functionalization
Chlorosilanes are widely used in fluoride-promoted cross-coupling reactions. Comparative studies with germanes and stannanes reveal silanes exhibit lower phenyl-transfer efficiency (40–60%) than germanes (70–90%) under identical conditions. However, silanes are preferred for their lower toxicity and environmental persistence .
For example:
- Chloro(dimethyl)phenylsilane achieves ~50% coupling efficiency with aryl bromides in "moist toluene" at 80°C, while its germanium analog (chlorodiphenylgermane) reaches 85% .
- This compound shows slower reaction kinetics due to steric hindrance but offers better regioselectivity in hydrosilylation reactions at 40°C .
Data Tables
Table 1: Comparative Physical Properties
| Compound | Boiling Point (°C) | Density (g/cm³) | Solubility |
|---|---|---|---|
| Chloro(dimethyl)phenylsilane | 195–200 | 1.02 | Organic solvents |
| Chloro(dimethyl)hexylsilane | 180–185 | 0.89 | Hydrophobic media |
| This compound | 165–170 | 0.93 | Moderate polarity |
Table 2: Reactivity Metrics in Cross-Coupling
| Compound | Phenyl-Transfer Efficiency (%) | Optimal Temperature (°C) |
|---|---|---|
| Chlorodiphenylgermane | 85 | 80 |
| Chloro(dimethyl)phenylsilane | 50 | 80 |
| This compound | 35 | 100 |
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